molecular formula C13H14ClN3O B1452265 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1013916-37-4

2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B1452265
CAS RN: 1013916-37-4
M. Wt: 263.72 g/mol
InChI Key: BSKNQSYIDZUXQT-UHFFFAOYSA-N
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Description

“2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one” is a chemical compound . It is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .


Synthesis Analysis

The synthesis of this class of molecules involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors .


Molecular Structure Analysis

The 2-amino-pyrido[3,4-d]pyrimidine core addresses key pharmacophoric elements of the kinase ATP pocket .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation .


Physical And Chemical Properties Analysis

The empirical formula of the compound is C13H13BrClN3O and its molecular weight is 342.62 .

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in the fight against cancer, particularly breast cancer. In vitro studies have demonstrated that certain derivatives, such as compounds 6e and 6f, exhibit significant activity against the MCF-7 cell line, which is a model for breast cancer . This suggests that these compounds could potentially be developed into therapeutic agents for treating breast cancer.

Antibacterial Properties

Derivatives of this compound have also displayed potent antibacterial activity. Specifically, compounds 6f and 6d have shown strong effects against bacterial strains like S. pneumoniae, B. cerus, and S. aureus . This indicates a potential for these compounds to be used in the development of new antibacterial drugs.

Antioxidant Potential

The antioxidant capacity of these compounds has been evaluated using the DPPH assay method. Compound 7a, in particular, exhibited a high potential for antioxidant activity with a value of 52.21 µg/mL . Antioxidants are crucial in protecting the body from oxidative stress, which can lead to various chronic diseases.

Kinase Inhibition

Fused pyrimidine cores are common in kinase inhibitor scaffolds, which are important in the treatment of diseases where kinase function is deregulated, such as cancer. The compound’s derivatives could serve as novel kinase inhibitors, expanding the scope of treatment options available for such conditions .

Molecular Docking Studies

Molecular docking studies have shown that these compounds bind well to the active site of ER-alpha with binding energies ranging from -7.12 kcal/mol to -1.21 kcal/mol . This suggests that they could be effective in targeting estrogen receptors, which play a significant role in the development of certain types of breast cancer.

Molecular Dynamics and Simulation

Molecular dynamics and simulation have been conducted for the best interacted compound with the active site of a protein to study its stability and behavior at the nanoscale . This is crucial for understanding how these compounds might behave in a biological context and for optimizing their properties for therapeutic use.

properties

IUPAC Name

2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-8-6-11(18)17(9-4-2-3-5-9)12-10(8)7-15-13(14)16-12/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKNQSYIDZUXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)Cl)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50658035
Record name 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

CAS RN

1013916-37-4
Record name 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1013916-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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